molecular formula C37H58O15 B605287 Aldgamycin E CAS No. 11011-06-6

Aldgamycin E

Cat. No. B605287
CAS RN: 11011-06-6
M. Wt: 742.856
InChI Key: OQBVBRTUEKMEAX-HEVCIBIJSA-N
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Description

Aldgamycin E is a neutral macrolide antibiotic from culture filtrates of Streptomyces lavendulae;  methanolysis produces methyl algarosides A & B.

Scientific Research Applications

Genetic Basis for Biosynthesis

Aldgamycin E, a 16-membered macrolide antibiotic, is known for its unique biosynthetic pathway. It shares a single gene cluster with chalcomycins, which is crucial for the biosynthesis of both compounds. This cluster includes genes such as almDI/almDII, responsible for triggering aldgamycin biosynthesis, and almCI, initiating chalcomycin biosynthesis. This discovery highlights the genetic basis for the bifurcation in their biosynthesis (Tang et al., 2016).

Structural Analysis

The structural analysis of Aldgamycin E, conducted through chemical degradation and spectroscopic studies, led to the identification of its unique structure. This analysis is crucial for understanding the compound's biological activity and potential applications in scientific research (Achenbach & Karl, 1975).

Antibacterial Activities

New variants of aldgamycins, such as Aldgamycins J-O, have been discovered and analyzed for their antibacterial activities. These compounds, along with known ones like swalpamycin B and chalcomycin, have shown promising antibacterial properties, particularly against Staphylococcus aureus. This research contributes to the understanding of structure-activity relationships in macrolide antibiotics (Wang et al., 2016).

Chemical Synthesis and Modifications

The synthesis of derivatives of aldgarose, a component of Aldgamycin E, has been explored to understand the chemical nature and potential modifications of this antibiotic. This research is significant for developing new antibiotic variants and enhancing their efficacy (Brimacombe, Minshall, & Smith, 1975).

properties

CAS RN

11011-06-6

Product Name

Aldgamycin E

Molecular Formula

C37H58O15

Molecular Weight

742.856

IUPAC Name

(1S,2R,3R,8S,9S,10S,12R,16S,E)-2-((((3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-9-(((4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy)-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadec-6-ene-5,13-dione

InChI

InChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1

InChI Key

OQBVBRTUEKMEAX-HEVCIBIJSA-N

SMILES

C[C@H]1C[C@H](C(=O)CC[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H]([C@]4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aldgamycin E; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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